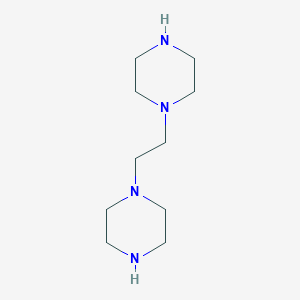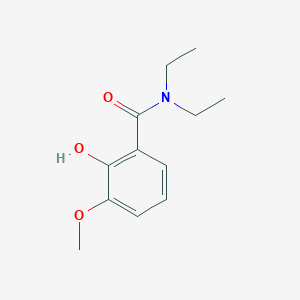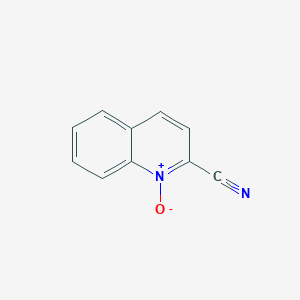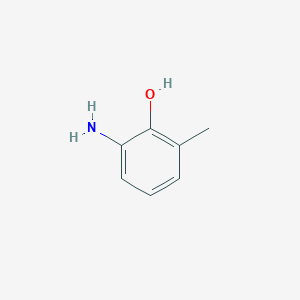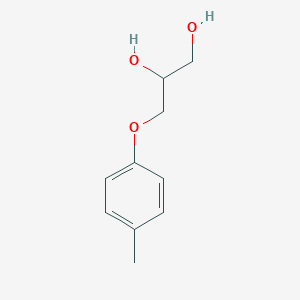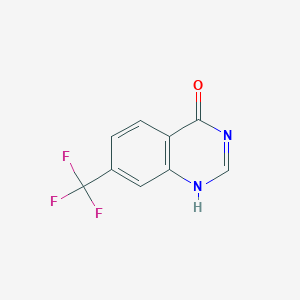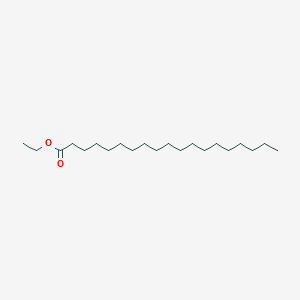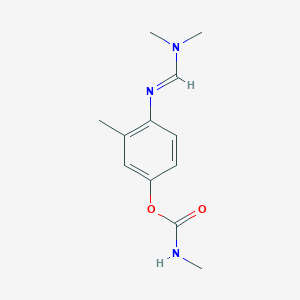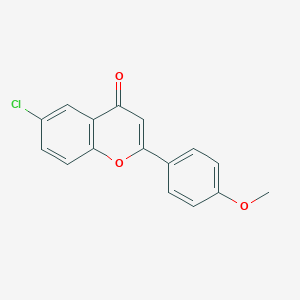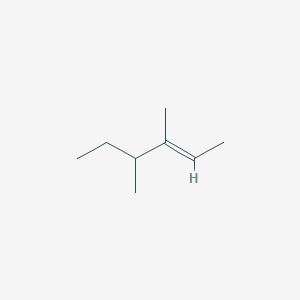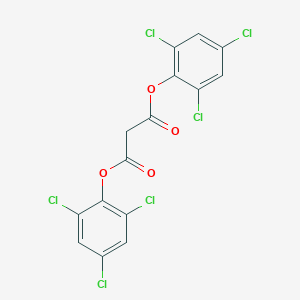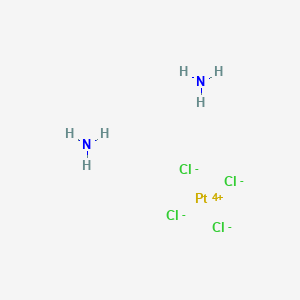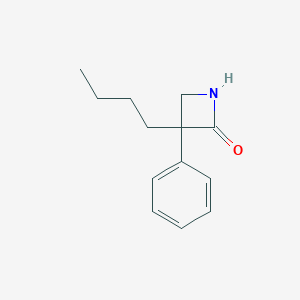
3-Butyl-3-phenyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-phenyl-2-azetidinone, also known as BPAO, is a chiral β-lactam compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAO exhibits a unique structure and has been found to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-Butyl-3-phenyl-2-azetidinone is not fully understood. However, it has been suggested that 3-Butyl-3-phenyl-2-azetidinone may act as an inhibitor of enzymes involved in various biological processes, such as the biosynthesis of nucleic acids and proteins.
Efectos Bioquímicos Y Fisiológicos
3-Butyl-3-phenyl-2-azetidinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the frequency and severity of seizures, and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds. 3-Butyl-3-phenyl-2-azetidinone is also relatively easy to synthesize and is readily available. However, one of the limitations of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are numerous future directions for the study of 3-Butyl-3-phenyl-2-azetidinone. One potential direction is the development of 3-Butyl-3-phenyl-2-azetidinone-based drugs for the treatment of various diseases, such as cancer and viral infections. Another direction is the synthesis of novel chiral compounds using 3-Butyl-3-phenyl-2-azetidinone as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-3-phenyl-2-azetidinone and its potential toxic effects.
Métodos De Síntesis
3-Butyl-3-phenyl-2-azetidinone can be synthesized through various methods, including the Staudinger reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Staudinger reaction involves the reaction of an imine with a phosphine to yield a β-lactam. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-lactam. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone to yield a β-lactam. However, the most commonly used method for synthesizing 3-Butyl-3-phenyl-2-azetidinone is the Staudinger reaction.
Aplicaciones Científicas De Investigación
3-Butyl-3-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antitumor, and antiviral activities. 3-Butyl-3-phenyl-2-azetidinone has also been studied for its potential use as a chiral building block in organic synthesis.
Propiedades
Número CAS |
17719-30-1 |
|---|---|
Nombre del producto |
3-Butyl-3-phenyl-2-azetidinone |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
Clave InChI |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



